molecular formula C7H15N3O B7767598 N'-hydroxy-2-piperidin-1-ylethanimidamide

N'-hydroxy-2-piperidin-1-ylethanimidamide

Cat. No.: B7767598
M. Wt: 157.21 g/mol
InChI Key: FWFVZEXRAAFFEU-UHFFFAOYSA-N
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Description

Chemical Identity and Properties N'-hydroxy-2-piperidin-1-ylethanimidamide (CAS 175136-64-8), also known as 2-piperidinoacetamidoxime, is a nitrogen-rich organic compound with the molecular formula C₇H₁₅N₃O and a molar mass of 157.21 g/mol . Its structure comprises a piperidine ring (a six-membered saturated amine) linked to an amidoxime group (–C(NH₂)=N–OH). Key physicochemical properties include:

Property Value Source
Density 1.24 g/cm³
Melting Point 161°C
Boiling Point 302°C (at 760 mmHg)
Flash Point 136.4°C
Hazard Classification Corrosive (C)

However, its corrosive nature necessitates strict safety protocols during handling .

Properties

IUPAC Name

N'-hydroxy-2-piperidin-1-ylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c8-7(9-11)6-10-4-2-1-3-5-10/h11H,1-6H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFVZEXRAAFFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371912
Record name N'-hydroxy-2-piperidin-1-ylethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-64-8
Record name N-Hydroxy-1-piperidineethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-hydroxy-2-piperidin-1-ylethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N’-hydroxy-2-piperidin-1-ylethanimidamide typically involves the reaction of piperidine with other chemical reagents under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N’-hydroxy-2-piperidin-1-ylethanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation can lead to the formation of reduced piperidine derivatives, while oxidation can yield hydroxylated products .

Scientific Research Applications

N’-hydroxy-2-piperidin-1-ylethanimidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are investigated for their potential therapeutic effects, including their use as analgesics, antipsychotics, and anti-inflammatory agents .

Mechanism of Action

The mechanism of action of N’-hydroxy-2-piperidin-1-ylethanimidamide involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its pharmacological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges : The amidoxime group in this compound may complicate synthesis due to sensitivity to oxidation .
  • Safety Profile : Its corrosive nature contrasts with less hazardous analogs like acetamidoxime, limiting industrial applications .
  • Data Gaps: No direct pharmacological or catalytic data are available in the provided sources, necessitating further experimental validation.

Biological Activity

N'-hydroxy-2-piperidin-1-ylethanimidamide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a hydroxylamine group and a piperidine moiety, contributing to its unique chemical properties. The molecular formula is C11_{11}H16_{16}N4_4O, indicating the presence of nitrogen and oxygen functionalities that are crucial for its biological activity. The structural characteristics of this compound allow it to participate in various chemical interactions, enhancing its potential as a therapeutic agent.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has shown promising antimicrobial properties, making it a candidate for developing new antimicrobial agents. Studies suggest it can inhibit the growth of various bacterial strains.
  • Anticancer Properties : Preliminary research indicates that this compound may possess anticancer effects by inhibiting specific enzymes involved in cancer progression. This inhibition could lead to reduced tumor growth and improved patient outcomes.
  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in treating inflammatory diseases where enzyme inhibition can lead to reduced inflammation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

  • Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.
  • Receptor Modulation : There is evidence suggesting that the piperidine moiety may interact with biological receptors, modulating their activity and influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
N'-hydroxy-2-(2-hydroxyethyl)piperidine-1-carboximidamideContains an additional hydroxyethyl groupPotentially enhanced solubility and bioavailability
N'-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamideMethyl substitution on the piperidine ringMay exhibit altered pharmacokinetics
1-Hydroxy-2,2,6,6-tetramethylpiperidineHydroxylamine derivativeKnown for stability as a radical scavenger

These comparisons highlight the structural diversity within this class of molecules while emphasizing the specific biological activities and potential therapeutic applications of this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition zones in bacterial cultures, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity Assessment : In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines by inducing apoptosis through caspase activation pathways.
  • Enzyme Inhibition Analysis : Kinetic studies revealed that this compound effectively inhibited key enzymes involved in inflammatory responses, supporting its use in treating inflammatory diseases.

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